N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N~2~-Benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide: is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multiple steps:
Formation of the Diazacyclopenta[cd]azulene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Chlorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using benzyl halides and chlorophenyl halides.
Formation of the Carbothioamide Group: This step involves the reaction of the intermediate compound with thiocarbamoyl chloride or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-4-chlorophenyl N-(2,6-xylyl)carbamate
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
Uniqueness
N~2~-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H26ClN3S |
---|---|
Molecular Weight |
496.1 g/mol |
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H26ClN3S/c31-24-16-14-22(15-17-24)26-20-34-28(29(35)32-19-21-9-3-1-4-10-21)27(23-11-5-2-6-12-23)25-13-7-8-18-33(26)30(25)34/h1-6,9-12,14-17,20H,7-8,13,18-19H2,(H,32,35) |
InChI Key |
UCVCGQWMVWADAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3C(=S)NCC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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